molecular formula C16H14N2O4 B14142027 Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate CAS No. 88777-56-4

Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate

Katalognummer: B14142027
CAS-Nummer: 88777-56-4
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: DTKTVNIIIQHPFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a cyano group, a phenoxypyridine moiety, and an ethyl carbonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate typically involves the reaction of 6-phenoxypyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the cyano group to the aldehyde, followed by esterification to form the ethyl carbonate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxypyridine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenoxypyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The phenoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The ethyl carbonate group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyano(6-phenoxypyridin-2-yl)methyl ethyl carbonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

88777-56-4

Molekularformel

C16H14N2O4

Molekulargewicht

298.29 g/mol

IUPAC-Name

[cyano-(6-phenoxypyridin-2-yl)methyl] ethyl carbonate

InChI

InChI=1S/C16H14N2O4/c1-2-20-16(19)22-14(11-17)13-9-6-10-15(18-13)21-12-7-4-3-5-8-12/h3-10,14H,2H2,1H3

InChI-Schlüssel

DTKTVNIIIQHPFF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OC(C#N)C1=NC(=CC=C1)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.